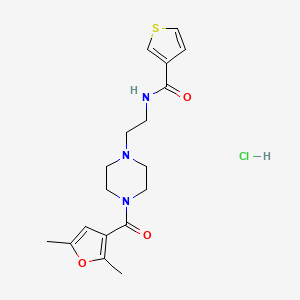
N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a complex organic molecule. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a piperazine ring, which is a heterocyclic compound consisting of a six-membered ring containing two nitrogen atoms .
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research indicates that compounds involving complex heterocyclic structures, similar to the one you're interested in, are synthesized for their potential biological activities. For example, novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products have been synthesized and evaluated for their anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These compounds are used as a basis for preparing many new heterocyclic compounds, indicating the importance of such chemical structures in drug discovery and development.
Antimicrobial and Antiviral Activities
Compounds containing piperazine and similar heterocyclic moieties have been explored for their antimicrobial and antiviral activities. For instance, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, demonstrating antimicrobial effects (Başoğlu et al., 2013). This underscores the potential of such compounds in the development of new antibiotics.
Anti-TMV and Antimicrobial Activities
New urea and thiourea derivatives of piperazine, doped with febuxostat, have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities, highlighting the potential use of these compounds in agricultural settings to protect crops from viral and bacterial infections (Reddy et al., 2013).
Antipsychotic Agents
Heterocyclic analogs of known compounds have been prepared and evaluated as potential antipsychotic agents. These studies demonstrate the diversity of applications for compounds with complex heterocyclic structures in the treatment of psychiatric disorders (Norman et al., 1996).
Synthesis and Evaluation for DNA Gyrase Inhibition
The synthesis and evaluation of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition is another example of the application of such compounds. This research supports the development of new treatments for tuberculosis, demonstrating the role of complex organic molecules in addressing global health challenges (Reddy et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S.ClH/c1-13-11-16(14(2)24-13)18(23)21-8-6-20(7-9-21)5-4-19-17(22)15-3-10-25-12-15;/h3,10-12H,4-9H2,1-2H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPRYRWLJQPHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)


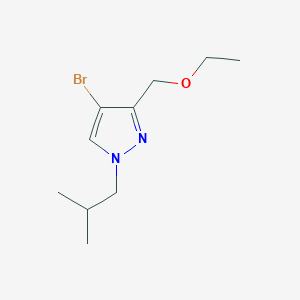
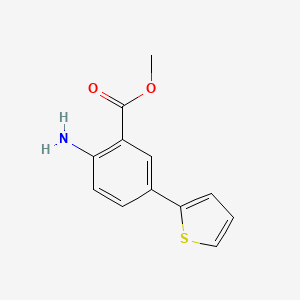
![4-fluoro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2842805.png)
![1-(3-Benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)-4-phenylbutan-1-one](/img/structure/B2842807.png)

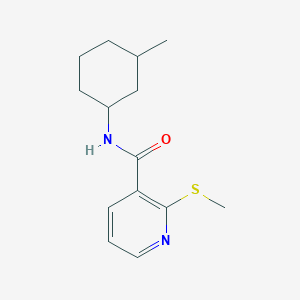

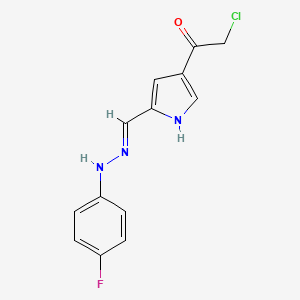
![methyl 2-{[4-(1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2842817.png)
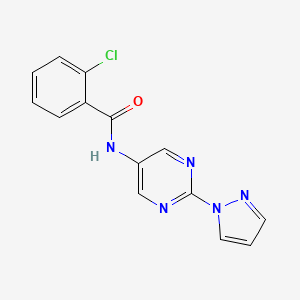
![2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2842820.png)
